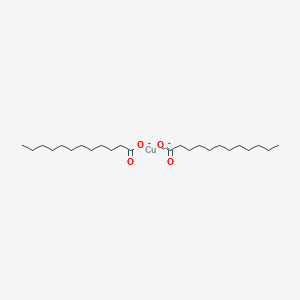

Copper dilaurate

Descripción general

Descripción

Copper dilaurate, also known as copper(II) dilaurate, is a copper salt of lauric acid. It is a white to yellowish powder that is soluble in organic solvents. Copper dilaurate is widely used in scientific research due to its unique properties and applications.

Mecanismo De Acción

The mechanism of action of Copper dilaurate dilaurate as an antimicrobial agent is not fully understood. However, it is believed that Copper dilaurate ions released from Copper dilaurate dilaurate disrupt the cell membrane of microorganisms, leading to cell death. Copper ions can also generate reactive oxygen species that cause oxidative damage to microbial cells.

Biochemical and Physiological Effects

Copper dilaurate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Copper dilaurate has also been shown to enhance wound healing and reduce inflammation in animal models. Additionally, Copper dilaurate dilaurate has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of Copper dilaurate dilaurate is its versatility as a catalyst and antimicrobial agent. It can be used in a wide range of organic reactions and has broad-spectrum antimicrobial activity. However, Copper dilaurate dilaurate is sensitive to air and moisture, which can affect its stability and reactivity. It is also toxic to some aquatic organisms and can cause skin and eye irritation.

Direcciones Futuras

There are several areas of future research that could be explored with Copper dilaurate dilaurate. One potential application is in the development of new antimicrobial agents to combat antibiotic-resistant bacteria. Copper dilaurate could also be used in the development of new catalysts for organic reactions. Additionally, further studies could be conducted to investigate the potential neuroprotective effects of Copper dilaurate dilaurate in humans.

Conclusion

In conclusion, Copper dilaurate dilaurate is a versatile and useful compound that has a wide range of applications in scientific research. Its unique properties as a catalyst and antimicrobial agent make it a valuable tool for researchers in various fields. Further research is needed to fully understand the mechanism of action and potential applications of Copper dilaurate dilaurate.

Aplicaciones Científicas De Investigación

Copper dilaurate has a wide range of applications in scientific research. It is commonly used as a catalyst in organic reactions, particularly in the synthesis of esters and amides. It is also used as an antimicrobial agent in various industries such as food, pharmaceuticals, and cosmetics. Copper dilaurate has been found to exhibit potent antifungal and antibacterial activity against a variety of microorganisms.

Propiedades

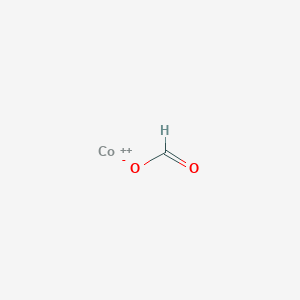

Número CAS |

19179-44-3 |

|---|---|

Nombre del producto |

Copper dilaurate |

Fórmula molecular |

C12H23CuO2+ |

Peso molecular |

462.2 g/mol |

Nombre IUPAC |

copper;dodecanoate |

InChI |

InChI=1S/2C12H24O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 |

Clave InChI |

JDPSPYBMORZJOD-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Cu+2] |

SMILES canónico |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Cu+2] |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine](/img/structure/B101207.png)